

CFTRinh-172: A Comprehensive Technical Guide for Researchers

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An In-depth Analysis of the Potent and Selective CFTR Inhibitor

This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of **CFTRinh-172**, a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex pathways to facilitate a comprehensive understanding of this critical research tool.

Chemical Structure and Properties

CFTRinh-172, a thiazolidinone derivative, was identified through high-throughput screening as a powerful inhibitor of the CFTR chloride channel.[1][2] Its chemical and physical properties are summarized below.

Chemical Identifiers



| Property | Value | |
|------------|--|--|
| IUPAC Name | 4-[[4-oxo-2-sulfanylidene-3-[3- (trifluoromethyl)phenyl]-1,3-thiazolidin-5- ylidene]methyl]benzoic acid[3] | |
| SMILES | C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C= C3)C(=O)O)SC2=S)C(F)(F)F[3] | |
| CAS Number | 307510-92-5[4] | |

Physicochemical Properties

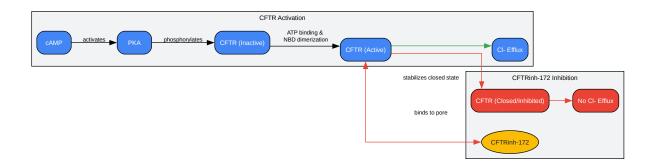
| Property | Value |
|-------------------|---|
| Molecular Formula | C18H10F3NO3S2[4] |
| Molecular Weight | 409.4 g/mol [3][4] |
| Appearance | Yellow solid[2] |
| Solubility | Soluble in DMSO (≥40.9 mg/mL); insoluble in water and ethanol[5] |
| Storage | Store at -20°C as a powder. Stock solutions in DMSO can be stored at -20°C for several months.[5] |

Mechanism of Action

CFTRinh-172 acts as a voltage-independent, reversible, and selective blocker of the CFTR chloride channel.[1][4][6] Recent structural studies have elucidated its precise mechanism of action, revealing that it binds directly within the CFTR pore.[7]

The binding of **CFTRinh-172** stabilizes a closed conformation of the channel, effectively obstructing the ion conduction pathway.[7] This allosteric modulation of channel gating is achieved without interfering with the nucleotide-binding domain dimerization, a critical step in channel activation.[6][7] The trifluoromethylphenyl and thiazolidine rings of the molecule are crucial for its high-affinity binding within a hydrophobic pocket of the channel pore.[7]





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Fig. 1: CFTR Activation and Inhibition by CFTRinh-172.

Biological and Pharmacological Properties

CFTRinh-172 exhibits high potency and selectivity for the CFTR channel, making it a valuable tool for studying CFTR function.



| Property | Value | Reference |
|------------------|---|-----------|
| Ki | ~300 nM | [1][6] |
| Selectivity | Does not inhibit non-CFTR Cl- channels, multidrug resistance protein-1 (MDR-1), ATP- sensitive K+ channels, or other transporters at concentrations that fully inhibit CFTR. | [1] |
| In Vitro Effects | Reversibly inhibits cAMP/flavone-stimulated Cl- transport in epithelial cells expressing CFTR. | [1][5] |
| In Vivo Effects | A single intraperitoneal injection (250 μg/kg) in mice reduces cholera toxin-induced intestinal fluid secretion by over 90%. | [1][2] |

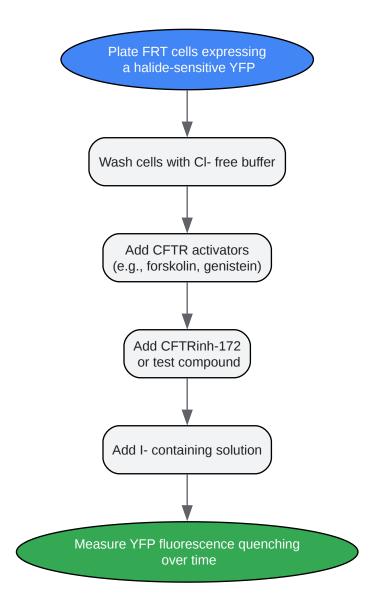
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **CFTRinh-172**.

High-Throughput Screening (HTS) for CFTR Inhibitors

This fluorescence-based assay is designed to identify inhibitors of CFTR-mediated iodide influx.





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Fig. 2: High-Throughput Screening Workflow.

Methodology:

- Cell Plating: Plate Fischer Rat Thyroid (FRT) cells stably expressing a halide-sensitive yellow fluorescent protein (YFP) in 96-well microplates and culture until confluent.
- Washing: Wash the cells with a chloride-free buffer (e.g., PBS with nitrate replacing chloride) to remove extracellular chloride.

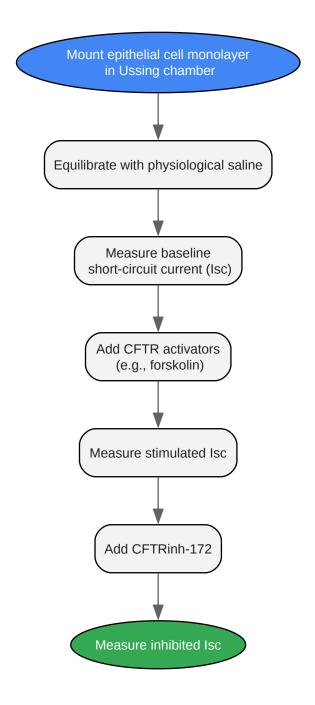


- CFTR Activation: Add a cocktail of CFTR activators, such as 10 μM forskolin and 50 μM genistein, to stimulate CFTR-mediated chloride channel activity.
- Inhibitor Addition: Add **CFTRinh-172** or other test compounds at desired concentrations and incubate for a specified period (e.g., 10-30 minutes).
- lodide Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader and initiate iodide influx by adding an iodide-containing solution. Monitor the rate of YFP fluorescence quenching, which is proportional to the rate of iodide entry through CFTR channels.
- Data Analysis: Calculate the initial rate of fluorescence quenching. A reduction in the rate in the presence of a test compound indicates inhibition of CFTR.

Ussing Chamber Electrophysiology

This technique measures ion transport across epithelial monolayers.





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Fig. 3: Ussing Chamber Experimental Workflow.

Methodology:

• Cell Culture: Culture epithelial cells (e.g., FRT, T84, or primary human bronchial epithelial cells) on permeable supports until a confluent and polarized monolayer is formed.



- Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological saline and maintained at 37°C and gassed with 95% O2/5% CO2.
- Measurement of Short-Circuit Current (Isc): Voltage-clamp the transepithelial potential to 0 mV and continuously measure the short-circuit current, which represents the net ion transport.
- CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding activators like forskolin (10 μM) to the basolateral side.
- Inhibition: After the stimulated Isc stabilizes, add **CFTRinh-172** (typically 1-10 μ M) to the apical side to inhibit CFTR activity. The decrease in Isc is a measure of CFTR-dependent chloride secretion.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the cell membrane.

Methodology:

- Cell Preparation: Use cells expressing CFTR, such as transfected HEK293 or FRT cells.
- Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 M Ω when filled with the appropriate intracellular solution.
- Seal Formation: Form a high-resistance (>1 G Ω) seal between the micropipette and the cell membrane.
- Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the whole cell.
- Data Acquisition: Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) and record the resulting currents.
- CFTR Activation and Inhibition: Perfuse the cell with a solution containing CFTR activators
 (e.g., forskolin and ATP) to elicit CFTR currents. Subsequently, apply CFTRinh-172 to the
 extracellular solution to observe the inhibition of the channel activity.



In Vivo Mouse Model of Cholera Toxin-Induced Intestinal Fluid Secretion

This model assesses the efficacy of CFTR inhibitors in a physiologically relevant context.

Methodology:

- Animal Preparation: Anesthetize adult mice.
- Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Create
 a closed loop of the jejunum by ligating both ends.
- Toxin and Inhibitor Administration: Inject cholera toxin (e.g., 1 μg) into the lumen of the intestinal loop. Administer CFTRinh-172 via intraperitoneal injection (e.g., 250 μg/kg) either before or at the same time as the cholera toxin.
- Incubation: Close the abdominal incision and allow the mice to recover for a defined period (e.g., 6 hours).
- Data Collection: Euthanize the mice and excise the intestinal loop. Measure the length of the loop and weigh it to determine the amount of fluid accumulation. The fluid accumulation is typically expressed as the ratio of loop weight to length (g/cm).

Conclusion

CFTRinh-172 is a well-characterized, potent, and selective inhibitor of the CFTR chloride channel. Its defined mechanism of action and efficacy in both in vitro and in vivo models make it an indispensable tool for studying CFTR physiology and pathophysiology. The detailed protocols provided in this guide are intended to assist researchers in utilizing **CFTRinh-172** to advance our understanding of cystic fibrosis and other CFTR-related diseases.

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